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Compound of Interest

Compound Name: Pseudin-2 Trifluoroacetate

CAS No.: 388602-02-6

Cat. No.: B6295723 Get Quote

Executive Summary
Pseudin-2 (Pse-2), a 24-mer antimicrobial peptide (AMP) isolated from the paradoxical frog

(Pseudis paradoxa), represents a class of "High Potency / Low Stability" linear

-helical peptides. While it exhibits exceptional broad-spectrum activity—particularly against
Gram-negative bacteria like E. coli and P. aeruginosa—its utility as a therapeutic is severely
limited by rapid proteolytic degradation in serum.

Verdict: In native form, Pseudin-2 is less stable than cyclic or disulfide-bridged AMPs (e.g.,

Esculentin-1a) and comparable to other linear AMPs like Magainin-2. Its half-life (

) in human serum is estimated at <30 minutes, primarily due to cleavage by trypsin-like
proteases at exposed Lysine residues.

Comparative Analysis: Pseudin-2 vs. Competitors
This section benchmarks Pseudin-2 against three major classes of frog skin AMPs: Magainins

(the standard), Temporins (short/hydrophobic), and Esculentins (long/structured).
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Feature Pseudin-2 Magainin-2 Temporin-L Esculentin-1a

Source
Pseudis

paradoxa
Xenopus laevis Rana temporaria

Pelophylax

lessonae

Length 24 AA 23 AA 13 AA 46 AA

Structure
Linear

-helix

Linear

-helix

Linear

-helix

Helix + C-term

Loop

Serum ~15–25 min ~20–30 min < 15 min > 60 min

Protease

Vulnerability
High (Trypsin)

High

(Trypsin/Chymotr

ypsin)

Very High

(Serum

proteases)

Moderate

(Protected by

loop)

Hemolysis

(HC50)

>300

M (Low)

>500

M (Very Low)

~20

M (High Toxicity)

~150

M

Critical Stability Bottlenecks
Serum Stability (The "Death Valley" for Pse-2)
Pseudin-2 lacks the structural constraints (disulfide bridges or cyclization) that protect peptides

from serum peptidases.

Mechanism: Upon entering the bloodstream, Pse-2 is immediately attacked by serine

proteases.

Comparison: Unlike Esculentin-1a, which contains a C-terminal "Simil-loop" (Rana box)

stabilized by a disulfide bridge that hinders carboxypeptidase activity, Pse-2 has a free C-

terminus and an exposed linear chain.

Data Insight: Studies on Pse-2 analogs (e.g., Pse-T2) demonstrate that modifying the

sequence to increase hydrophobicity or capping the termini can extend half-life by 2–3 fold,

confirming the wild-type's inherent instability.
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Pseudin-2 is rich in Lysine (K) but lacks Arginine (R).

Sequence:GLNALKKVFQGIHEAIKLINNHVQ

Trypsin Susceptibility: Trypsin cleaves exclusively C-terminal to Lysine (K) and Arginine (R).

Pse-2 has cleavage sites at Lys-6, Lys-7, and Lys-17.

Result: Incubation with trypsin results in rapid fragmentation into four inactive short peptides,

destroying antimicrobial activity within minutes.

Mechanistic Visualization
The following diagram illustrates the degradation pathway of Pseudin-2 compared to the

stabilized Esculentin-1a, highlighting why Pse-2 fails in serum.
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Caption: Comparative degradation logic. Pseudin-2 is rapidly fragmented at Lysine residues

(Red path), while Esculentin-1a's C-terminal loop provides steric protection (Green path).
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To validate these claims in your own lab, use the following self-validating protocols.

Serum Stability Assay (LC-MS Based)
This protocol determines the precise half-life (

) of the peptide.

Materials:

Pooled Human Serum (Sigma-Aldrich or equivalent).

Peptide Stock: 1 mM in water.

Internal Standard (IS): Deuterated peptide or a stable analog (e.g., D-amino acid variant).

Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

Activation: Thaw human serum at 37°C for 15 minutes.

Inoculation: Spike Pseudin-2 into 100% serum to a final concentration of 10

M. (Keep DMSO < 1%).

Incubation: Incubate at 37°C with gentle shaking.

Sampling: At

minutes:

Remove 50

L aliquot.

Immediately add 200

L ice-cold ACN (containing IS) to quench proteases and precipitate serum proteins.
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Processing: Vortex (30s), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the parent ion

or

.

Calculation: Plot

vs. Time. The slope

gives

.

Trypsin Resistance Assay
Confirms specific susceptibility to trypsin-like serine proteases.

Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Ratio: Mix Peptide:Trypsin at a 100:1 (w/w) ratio.

Monitor: Measure absorbance at 214 nm (HPLC) every 5 minutes.

Expectation: Pseudin-2 peak will disappear >90% within 20 minutes.

Strategic Recommendations for Drug Development
If you are developing Pseudin-2 as a therapeutic, the native sequence is insufficient. Consider

these engineering strategies based on the benchmarking data:

D-Amino Acid Substitution: Replacing Lys-6 and Lys-17 with D-Lysine prevents trypsin

recognition while maintaining charge.

Stapling: Introducing a hydrocarbon staple between

and

residues stabilizes the
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-helix, burying the backbone and reducing protease access (similar to stapled Magainin-2).

N-Terminal PEGylation: Increases hydrodynamic radius, reducing renal clearance and

hindering peptidase attack.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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